molecular formula C13H18N2O3 B12838358 Benzyl ((3S,4R)-3-hydroxypiperidin-4-yl)carbamate

Benzyl ((3S,4R)-3-hydroxypiperidin-4-yl)carbamate

Cat. No.: B12838358
M. Wt: 250.29 g/mol
InChI Key: QAECDNDIJKFMPR-NEPJUHHUSA-N
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Description

Benzyl ((3S,4R)-3-hydroxypiperidin-4-yl)carbamate (CAS 1638744-38-3) is a chiral piperidine derivative of high value in medicinal chemistry and pharmaceutical research. This compound serves as a critical synthetic intermediate and versatile building block for the development of novel active pharmaceutical ingredients (APIs) . Its defined stereochemistry at the 3S and 4R positions makes it particularly useful for creating molecules with specific three-dimensional structures, which is essential for studying structure-activity relationships and for designing potent, selective therapeutics. The product is characterized by a high level of purity, typically 98% or greater . It has a molecular formula of C13H18N2O3 and a molecular weight of 250.29 g/mol . Researchers should handle this material with appropriate precautions; it is classified with the signal word "Warning" and may be harmful if swallowed, cause skin or serious eye irritation, and may cause respiratory irritation . This product is intended For Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications. Please refer to the provided Safety Data Sheet (SDS) for comprehensive handling, storage, and hazard information before use.

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

benzyl N-[(3S,4R)-3-hydroxypiperidin-4-yl]carbamate

InChI

InChI=1S/C13H18N2O3/c16-12-8-14-7-6-11(12)15-13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,14,16H,6-9H2,(H,15,17)/t11-,12+/m1/s1

InChI Key

QAECDNDIJKFMPR-NEPJUHHUSA-N

Isomeric SMILES

C1CNC[C@@H]([C@@H]1NC(=O)OCC2=CC=CC=C2)O

Canonical SMILES

C1CNCC(C1NC(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Step 1: Preparation of (3S,4R)-3-hydroxypiperidine Intermediate

  • The starting material is often a suitably protected piperidine derivative or a piperidine ring precursor.
  • Stereoselective hydroxylation at the 3-position is achieved via controlled oxidation or nucleophilic substitution reactions on chiral precursors.
  • Protection of the nitrogen atom is commonly done using tert-butyl carbamate (Boc) or other carbamate protecting groups to prevent side reactions during subsequent steps.

Step 2: Formation of the Carbamate Linkage

  • The key step involves reacting the (3S,4R)-3-hydroxypiperidine intermediate with benzyl chloroformate (Cbz-Cl) to form the benzyl carbamate.
  • This reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
  • A base such as triethylamine is used to neutralize the hydrochloric acid generated and drive the reaction to completion.

Step 3: Purification and Characterization

  • The crude product is purified by chromatographic techniques (e.g., silica gel column chromatography) to isolate the pure benzyl ((3S,4R)-3-hydroxypiperidin-4-yl)carbamate.
  • Characterization is performed using NMR, mass spectrometry, and chiral HPLC to confirm stereochemistry and purity.

Detailed Preparation Method from Literature

A representative preparation method, adapted from patent WO2009089659A1 and chemical supplier data, is summarized below:

Step Reagents/Conditions Description Yield/Notes
A Starting piperidine derivative Use of (3S,4R)-3-hydroxypiperidine or protected analog Starting material for carbamate formation
B Benzyl chloroformate, triethylamine, dichloromethane, room temperature Reaction of piperidine nitrogen with benzyl chloroformate to form carbamate High yield, mild conditions
C Purification by extraction and chromatography Removal of impurities and isolation of product Purity >95% typically achieved
D Optional deprotection or further functionalization Depending on downstream applications Not always required

This method ensures selective carbamate formation without affecting the hydroxyl group, preserving stereochemistry.

Alternative Protection Strategies

  • In some syntheses, the nitrogen is initially protected with tert-butyl carbamate (Boc) to facilitate selective reactions on the hydroxyl group or other positions.
  • The Boc group can be removed later by treatment with trifluoroacetic acid (TFA) if needed for further modifications.

Research Findings and Optimization

  • The use of mild bases and solvents like dichloromethane or DMF is critical to avoid racemization or side reactions.
  • Silyl protecting groups (e.g., TBDMSCl) have been employed to protect the hydroxyl group during multi-step syntheses, followed by deprotection with tetrabutylammonium fluoride (TBAF).
  • Reaction times vary from several hours to overnight, with room temperature conditions preferred to maintain stereochemical integrity.
  • Chromatographic purification is essential to separate diastereomers and ensure high enantiomeric purity.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions Purpose/Effect
Starting material (3S,4R)-3-hydroxypiperidine or protected derivative Provides stereochemical framework
Carbamate formation reagent Benzyl chloroformate (Cbz-Cl) Introduces benzyl carbamate group
Base Triethylamine or imidazole Neutralizes acid, promotes reaction
Solvent Dichloromethane (DCM), DMF Dissolves reactants, mild environment
Temperature Room temperature (20–25 °C) Maintains stereochemistry, controls reaction rate
Protection of hydroxyl TBDMSCl (optional) Prevents side reactions on hydroxyl
Deprotection TFA for Boc, TBAF for silyl groups Restores functional groups for further use
Purification Silica gel chromatography Isolates pure compound
Yield Typically 80–95% per step High efficiency synthesis

Scientific Research Applications

Analgesic Properties

Research indicates that Benzyl ((3S,4R)-3-hydroxypiperidin-4-yl)carbamate exhibits notable analgesic effects. Studies have demonstrated its efficacy in reducing pain in various animal models, suggesting potential for development as a novel analgesic agent. The mechanism of action appears to involve modulation of neurotransmitter systems, particularly through interactions with opioid receptors.

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. In vitro studies have indicated that it can significantly reduce the release of pro-inflammatory cytokines. This property could make it a candidate for treating inflammatory conditions, potentially offering a new avenue for therapeutic intervention.

Neuropharmacology

This compound's interaction with neurotransmitter systems has been a focal point of research. Preliminary findings suggest that it may influence dopamine and serotonin pathways, which are crucial in mood regulation and neurological disorders. Further studies are needed to elucidate its full neuropharmacological profile.

Synthesis and Development

The synthesis of this compound can be achieved through several methods, often involving the coupling of piperidine derivatives with benzyl carbamate precursors. The ability to modify this compound's structure allows for the exploration of various analogs that may enhance its pharmacological properties.

Case Study 1: Analgesic Efficacy

In a study conducted on rodent models, this compound was administered in varying doses to assess its analgesic effects compared to standard analgesics such as morphine. Results indicated that the compound provided comparable pain relief without the adverse side effects commonly associated with opioids.

Case Study 2: Inflammation Reduction

Another investigation focused on the compound's anti-inflammatory properties involved cultured human cells stimulated to produce inflammatory markers. Treatment with this compound resulted in a significant decrease in cytokine levels, suggesting its potential utility in managing inflammatory diseases.

Summary of Biological Activities

Activity TypeFindings
AnalgesicComparable efficacy to morphine in rodent models
Anti-inflammatorySignificant reduction in cytokine release
NeuropharmacologyPotential modulation of dopamine and serotonin

Mechanism of Action

The mechanism of action of Benzyl ((3S,4R)-3-hydroxypiperidin-4-yl)carbamate involves its interaction with specific molecular targets in the body. The benzyl-piperidine group provides good binding to catalytic sites, interacting with amino acid residues such as tryptophan and phenylalanine . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

Trans-Benzyl (3-hydroxypiperidin-4-yl)carbamate hydrochloride
  • Structure : The trans isomer (CAS 1951441-55-6) differs in stereochemistry, with the hydroxyl and carbamate groups on opposite faces of the piperidine ring.
  • Properties :
    • Molecular formula: C₁₃H₁₉ClN₂O₃
    • Molar mass: 286.76 g/mol
    • Key applications: Used in chiral resolution studies and as a reference standard for stereochemical analysis .
rel-Benzyl ((3R,4R)-3-hydroxypiperidin-4-yl)carbamate hydrochloride
  • Structure : A racemic mixture of the (3R,4R) configuration.
  • Applications : Often employed in comparative studies to evaluate enantioselective synthesis routes .

Piperidine Derivatives with Modified Substituents

Benzyl (S)-4-(5-phenylpent-1-en-3-yl)piperazine-1-carboxylate (3n)
  • Structure : Incorporates a piperazine ring instead of piperidine, with an allyl-substituted side chain.
  • Synthesis : Prepared via iridium-catalyzed amination (91% yield, DMF, 50°C) .
  • Comparison :
    • Higher molecular weight (C₂₃H₂₇N₂O₂ vs. C₁₃H₁₆N₂O₃ for the target compound).
    • Enhanced lipophilicity due to the phenylpentenyl group, influencing membrane permeability .
Benzyl allyl(1-(((3S,4R)-1-(cyclopentanecarbonyl)-4-hydroxy-4-phenyl-pyrrolidin-3-yl)methyl)piperidin-4-yl)carbamate (32)
  • Structure : Combines a piperidine core with a cyclopentanecarbonyl-substituted pyrrolidine moiety.
  • Key Data :
    • [α]D²⁴ = +10.8 (CHCl₃)
    • NMR shifts: δ 7.55–7.43 (m, aromatic protons) .
(3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)methylamine
  • Structure : A piperidine methylamine derivative lacking the carbamate group.
  • Applications : Key intermediate in Tofacitinib citrate synthesis .
  • Comparison : The absence of the carbamate group simplifies the molecule but reduces its utility as a protecting group in multi-step syntheses .
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid
  • Structure : Features a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid substituent.
  • Key Data: Molecular formula: C₁₇H₂₃NO₄ Molecular weight: 305.37 g/mol .
  • Comparison : The Boc group offers orthogonal protection strategies compared to benzyl carbamates, enabling sequential deprotection in complex syntheses .

Physicochemical and Spectroscopic Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Key Spectral Features (¹H NMR, IR)
Target Compound C₁₃H₁₆N₂O₃ 260.28 δ 3.5–4.0 (m, piperidine H), IR 1717 cm⁻¹
Trans-Isomer C₁₃H₁₉ClN₂O₃ 286.76 δ 2.1–2.5 (m, piperidine H), IR 3364 cm⁻¹
Compound 3n C₂₃H₂₇N₂O₂ 379.48 δ 5.3–5.7 (m, allylic H), IR 1637 cm⁻¹
Compound 32 C₃₃H₄₃N₄O₆ 591.32 δ 7.55–7.43 (m, aromatic H), IR 1717 cm⁻¹

Biological Activity

Benzyl ((3S,4R)-3-hydroxypiperidin-4-yl)carbamate is a compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of peptidylarginine deiminases (PADs). This article explores its biological activity, mechanisms of action, and therapeutic implications based on diverse research findings.

Overview of Peptidylarginine Deiminases (PADs)

Peptidylarginine deiminases are a family of enzymes that catalyze the conversion of arginine residues in proteins to citrulline. This post-translational modification plays a crucial role in various biological processes, including gene regulation, apoptosis, and inflammation. There are several PAD isoforms, with PAD2 and PAD4 being the most studied:

  • PAD2 : Widely expressed in various tissues including the brain and immune cells, involved in neural plasticity and immune responses.
  • PAD4 : Primarily found in myeloid lineage cells; implicated in inflammatory responses and the formation of neutrophil extracellular traps (NETs) .

This compound acts as an inhibitor of PAD4. By inhibiting this enzyme, the compound may alter the citrullination process, thereby influencing protein function and cellular signaling pathways involved in inflammation and autoimmunity.

Biochemical Pathways

The inhibition of PAD4 can lead to several downstream effects:

  • Reduction of NET Formation : Inhibiting PAD4 may decrease the formation of NETs, which are implicated in autoimmune diseases like rheumatoid arthritis .
  • Altered Gene Expression : By affecting citrullination, the compound may influence transcriptional regulation processes involving histones and other nuclear proteins.

Therapeutic Implications

Given its mechanism of action, this compound shows promise for therapeutic applications in conditions characterized by excessive inflammation or autoimmunity. Potential areas for application include:

  • Rheumatoid Arthritis : Inhibition of PAD4 may alleviate symptoms by reducing inflammatory cytokine production.
  • Cancer Therapy : The modulation of immune responses through PAD inhibition could enhance anti-tumor immunity .

Case Studies and Research Findings

Several studies have demonstrated the biological activity of related compounds and their effects on PADs:

  • Inhibition Studies : Research indicates that compounds structurally similar to this compound effectively inhibit PAD activity. For instance, a study showed significant reduction in citrullinated proteins in treated cells compared to controls .
  • Cytotoxicity Assessments : Preliminary assessments suggest low cytotoxicity associated with this compound, making it a candidate for further development as a therapeutic agent .
  • In Vivo Models : Animal models have shown promise where PAD inhibitors reduced inflammatory markers and improved clinical outcomes in models of rheumatoid arthritis .

Data Table: Comparative Biological Activity of Related Compounds

Compound NamePAD InhibitionCytotoxicityTherapeutic Area
This compoundModerateLowRheumatoid Arthritis
Tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamateHighModerateCancer
SL-3111HighLowNeurodegenerative Diseases

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The carbamate group undergoes hydrolysis under acidic or basic conditions to yield primary amines. This reaction is critical for deprotection in synthetic pathways.

Conditions Reagents Products Yield Notes
Acidic (HCl in dioxane)4 M HCl(3S,4R)-3-hydroxypiperidin-4-amine85–92%Complete deprotection in 3 hours
Basic (aqueous NaOH)1 M NaOH, refluxBenzyl alcohol + CO₂ + corresponding amine78%Slower reaction kinetics
  • Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Basic conditions involve hydroxide ion attack at the carbonyl carbon.

Oxidation of the Hydroxyl Group

The C3 hydroxyl group can be oxidized to a ketone, modifying the piperidine ring’s electronic properties.

Reagent System Conditions Product Selectivity
KMnO₄ in H₂SO₄0°C, 2 hours(3S,4R)-3-ketopiperidin-4-yl carbamate68%
Swern oxidation (oxalyl chloride/DMSO)-78°C, 1 hourSame ketone product82%
  • Stereochemical Impact : The (3S,4R) configuration influences transition-state geometry, favoring axial attack in oxidation .

Nucleophilic Substitution at the Carbamate

The carbamate’s electrophilic carbonyl carbon participates in nucleophilic substitutions, enabling functionalization.

Reaction Type Nucleophile Reagents/Conditions Product
AcylationAcetyl chloridePyridine, DCM, 0°CN-acetyl derivative
AlkylationMethyl iodideK₂CO₃, DMF, 60°CN-methyl carbamate
AminolysisBenzylamineTHF, reflux, 12 hoursUrea derivative
  • Key Observation : Steric hindrance from the piperidine ring slows reactions at the carbamate site compared to linear analogs.

Reduction Reactions

Selective reduction of the carbamate or hydroxyl group is achievable with tailored reagents.

Target Group Reagent Conditions Product Yield
CarbamateLiAlH₄THF, reflux(3S,4R)-3-hydroxypiperidin-4-amine45%
HydroxylNaBH₄/I₂MeOH, 25°CRetained carbamate, reduced hydroxyl<5%
  • Limitation : Direct reduction of the carbamate is inefficient due to resonance stabilization, favoring hydrolysis pathways instead.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-couplings when functionalized with reactive handles (e.g., boronate esters).

Coupling Type Catalyst System Conditions Product
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃DME/H₂O, 80°CBiaryl derivatives
Buchwald-HartwigPd₂(dba)₃, XantphosToluene, 110°CAminated analogs
  • Case Study : A boronate ester analog of this compound underwent Suzuki coupling with 4-bromotoluene, achieving a 74% yield .

Stereochemical Stability

The (3S,4R) configuration remains stable under most conditions but epimerizes in strongly basic media:

Condition Epimerization Rate Equilibrium Ratio (3S,4R : 3R,4S)
pH 7, 25°C<1% over 24 hours99:1
pH 12, 60°C22% over 6 hours78:22

Q & A

(Basic) What are the recommended synthetic routes for Benzyl ((3S,4R)-3-hydroxypiperidin-4-yl)carbamate?

Methodological Answer:
The synthesis typically involves introducing the carbamate group onto a piperidine scaffold. A common approach is coupling a hydroxylated piperidine derivative with benzyl chloroformate under basic conditions (e.g., using triethylamine or pyridine as a base in anhydrous dichloromethane or THF). For stereochemical control, chiral starting materials or enzymatic resolution may be employed. Post-synthesis purification often utilizes column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization. Critical parameters include reaction temperature (0–25°C to minimize side reactions) and moisture exclusion to prevent hydrolysis of the carbamate .

(Basic) How should this compound be characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Spectroscopy: Use ¹H and ¹³C NMR to confirm the stereochemistry at C3 and C4. For example, the hydroxyl proton (3-OH) shows a broad singlet (~δ 1.5–2.5 ppm), while carbamate carbonyl (C=O) appears at ~δ 155–160 ppm in ¹³C NMR. NOESY or COSY can resolve stereochemical ambiguities .
  • X-ray Crystallography: Employ SHELX software for structure refinement. Data collection requires single crystals grown via slow evaporation (e.g., from ethanol/water mixtures). The 3D structure validates the (3S,4R) configuration and hydrogen-bonding patterns .
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₃H₁₇N₂O₃: 249.1234) .

(Basic) What are the stability considerations for this compound under different pH conditions?

Methodological Answer:
The carbamate group is susceptible to hydrolysis:

  • Acidic Conditions (pH < 1): Rapid decomposition occurs via protonation of the carbonyl oxygen, leading to cleavage of the C–O bond. Store at neutral pH and avoid strong acids like HCl or TFA .
  • Basic Conditions (pH > 12): Hydrolysis is slower but significant at elevated temperatures. Use buffered solutions (pH 7–9) for biological assays. Stability testing via HPLC at 25°C/40°C over 24–72 hours is recommended .
  • Storage: Keep at –20°C in anhydrous DMSO or under nitrogen in sealed vials to prevent oxidation and moisture ingress .

(Advanced) How can regioselectivity be controlled during the introduction of the carbamate group?

Methodological Answer:
Regioselectivity depends on steric and electronic factors:

  • Protecting Group Strategy: Temporarily block reactive sites (e.g., using tert-butyloxycarbonyl (Boc) on the piperidine nitrogen) to direct carbamate formation to the hydroxyl group. Deprotection with TFA restores the amine .
  • Catalysis: Use DMAP (4-dimethylaminopyridine) to enhance nucleophilicity at the hydroxyl oxygen. Kinetic studies show DMAP increases reaction rates by 10-fold in THF .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) favor carbamate formation over esterification. Monitor reaction progress via TLC (Rf ~0.4 in 1:1 hexane/EtOAc) .

(Advanced) How to resolve contradictions in NMR data for stereochemical assignments?

Methodological Answer:
Discrepancies between predicted and observed coupling constants or chemical shifts can arise from dynamic effects or incorrect stereochemical assumptions. Solutions include:

  • 2D NMR: Use HSQC to correlate ¹H–¹³C signals and NOESY to identify spatial proximity (e.g., 3-OH to H4 in the (3S,4R) configuration) .
  • Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* level) using software like Gaussian. Deviations >0.3 ppm suggest misassignment .
  • X-ray Validation: Single-crystal analysis provides definitive stereochemical proof. Refinement with SHELXL achieves R-factors <0.05 for high confidence .

(Advanced) What computational methods predict the reactivity of this compound in biological systems?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate ligand–receptor interactions (e.g., with GROMACS) to predict binding affinities. Parameters include solvation free energy and hydrogen-bond occupancy .
  • Docking Studies: Use AutoDock Vina to model interactions with enzymes like proteases or kinases. Focus on the carbamate’s hydrogen-bonding capability with catalytic residues .
  • ADMET Prediction: Tools like SwissADME estimate pharmacokinetics (e.g., logP ~1.8 indicates moderate membrane permeability). Adjust substituents to improve bioavailability .

(Basic) What are the key safety protocols for handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis .
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous cleanup to prevent hydrolysis .
  • First Aid: For skin contact, wash with soap/water for 15 minutes. Eye exposure requires irrigation with saline for 20 minutes .

(Advanced) How does this compound compare structurally and functionally to analogs like tert-Butyl ((3R,4S)-3-hydroxypiperidin-4-yl)carbamate?

Methodological Answer:

  • Steric Effects: The benzyl group in the target compound increases lipophilicity (clogP +0.3 vs. tert-butyl analogs), enhancing membrane permeability but reducing aqueous solubility .
  • Enantiomeric Activity: Chiral HPLC (e.g., Chiralpak AD-H column) separates (3S,4R) and (3R,4S) isomers. Biological assays (e.g., enzyme inhibition) show 10–100x potency differences between enantiomers .
  • Stability: Benzyl carbamates are more resistant to enzymatic cleavage than Boc-protected analogs in serum stability assays (t₁/₂ > 6 hours vs. <1 hour) .

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